1-Methylimidazolium chloride

Description

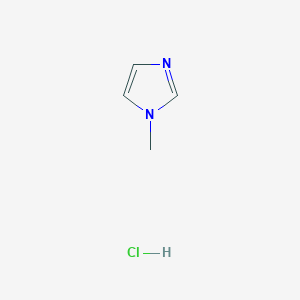

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCBHSHARMAIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479995 | |

| Record name | 1-Methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35487-17-3 | |

| Record name | 1-Methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Data of 1-Methylimidazolium (B8483265) Chloride

This technical guide provides a comprehensive overview of the spectral data for 1-methylimidazolium chloride ([MIM]Cl), an ionic liquid of significant interest in various scientific and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for researchers in analytical chemistry, material science, and drug development.

Molecular Structure

This compound is an organic salt with the chemical formula C₄H₇ClN₂.[1] It consists of a 1-methylimidazolium cation and a chloride anion.

Molecular Weight: 118.56 g/mol [2]

Spectral Data

The following sections present the core spectral data for this compound, summarized in clear, tabular formats for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.0 - 8.5 | Singlet | H-2 (NCHN) |

| ~7.5 - 7.3 | Doublet | H-4, H-5 (CH=CH) |

| ~3.9 | Singlet | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~136 | C-2 (NCHN) |

| ~123 | C-4 (CH=CH) |

| ~121 | C-5 (CH=CH) |

| ~36 | N-CH₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the molecules and is useful for identifying functional groups. The IR spectrum of this compound is characterized by vibrations of the imidazolium (B1220033) ring and the methyl group. The data below is representative of imidazolium-based ionic liquids.[13][14][15][16]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3050 | Medium | C-H stretching (imidazolium ring) |

| ~2960 - 2850 | Medium | C-H stretching (methyl group) |

| ~1630 - 1560 | Strong | C=N and C=C stretching (imidazolium ring) |

| ~1170 | Strong | Ring vibrations |

Mass Spectrometry (MS)

Mass spectrometry of ionic liquids can be challenging due to their low volatility. Techniques like Electrospray Ionization (ESI) are commonly used. The mass spectrum will primarily show the mass of the cation.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Exact Mass | 118.0297759 Da |

| Monoisotopic Mass | 118.0297759 Da |

| Cation [MIM]⁺ | m/z = 83.0553 |

| Anion [Cl]⁻ | m/z = 34.9688 |

Data sourced from PubChem CID 12196634.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectral analysis. The following are generalized protocols for obtaining the spectral data for ionic liquids like this compound.

NMR Spectroscopy Protocol

High-resolution NMR spectra of ionic liquids can be obtained in neat form or in a deuterated solvent.[17]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can influence the chemical shifts. For neat spectra, a capillary containing a lock solvent is used.[9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[9]

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A recycling delay of 5 seconds is often used.[9]

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

-

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).[9]

FT-IR Spectroscopy Protocol

Transmission FT-IR is a common technique for analyzing ionic liquids.[18]

-

Sample Preparation: A small drop of this compound is sandwiched between two zinc selenide (B1212193) (ZnSe) or potassium bromide (KBr) windows.[18]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used. The analysis is typically performed under a dry air purge to minimize interference from atmospheric water and CO₂.[18]

-

Data Acquisition: Spectra are collected with a resolution of 1-4 cm⁻¹. A background spectrum of the empty windows is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids.[19][20]

-

Sample Preparation: The ionic liquid is diluted in a suitable solvent, such as methanol (B129727) or acetonitrile, to a low concentration (e.g., µg/mL).[21]

-

Instrumentation: A mass spectrometer equipped with an ESI source is used. The analysis can be performed in both positive and negative ion modes to detect the cation and anion, respectively.[21]

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.

-

Instrument parameters such as spray voltage, capillary temperature, and gas pressures are optimized to achieve a stable ion signal.[19]

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the parent ions and any fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of this compound.

Caption: General experimental workflow for spectral analysis.

Caption: Logical relationship between properties and techniques.

References

- 1. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijcrr.com [ijcrr.com]

- 15. researchgate.net [researchgate.net]

- 16. Figure A-5, [Infrared Absorption Spectrum of 1-Butyl-3-Methylimidazolium Chloride (Lot STBB3444), Neat]. - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. longdom.org [longdom.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Methylimidazolium Chloride, often referred to as 1,3-Dimethylimidazolium (B1194174) Chloride in literature when the counter-ion is specified. The document details the core synthesis mechanism, experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Mechanism

The primary route for the synthesis of 1,3-dialkylimidazolium salts, including this compound, is through the alkylation of 1-methylimidazole (B24206). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[1] In this mechanism, the lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of a methylating agent (e.g., chloromethane (B1201357) or dimethyl carbonate). This results in the formation of the 1,3-dimethylimidazolium cation and the displacement of a leaving group (e.g., chloride ion).

Alternatively, a two-step synthesis can be employed where 1-methylimidazole is first protonated with hydrochloric acid to form 1-methylimidazole hydrochloride. This intermediate is then reacted with a methylating agent like dimethyl carbonate at an elevated temperature to yield the final product.[2]

Diagram of the SN2 Synthesis Mechanism

Caption: SN2 mechanism for the synthesis of 1,3-Dimethylimidazolium Chloride.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Direct Methylation with Dimethyl Carbonate

This protocol is adapted from a procedure for the synthesis of 1,3-dimethylimidazolium chloride.[2]

Materials:

-

1-methylimidazole

-

37% aqueous hydrochloric acid

-

Dimethyl carbonate (DMC)

-

Round bottom flask (250 mL)

-

Ice bath

-

Rotary evaporator

-

Q-tube reactor

Procedure:

-

Add 10 g of 1-methylimidazole to a 250 mL round bottom flask and place the flask in an ice bath.

-

Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise to the flask.

-

Allow the reaction to proceed for 20 minutes.

-

Remove the solvent using a rotary evaporator to obtain 1-methylimidazole hydrochloride. This intermediate can be used in the next step without further purification.

-

In a Q-tube reactor, add 3.0 g of the synthesized 1-methylimidazole hydrochloride and 2.28 g (0.025 mol) of dimethyl carbonate.

-

Heat the reaction mixture to 170 °C and maintain this temperature for 2 hours.

-

Upon completion, 1,3-dimethylimidazolium chloride is obtained.

Method 2: Conventional Heating with an Alkyl Halide

This is a general procedure for the synthesis of 1-alkyl-3-methylimidazolium halides and can be adapted for this compound using a suitable methylating agent.[1]

Materials:

-

1-methylimidazole (distilled prior to use)

-

Chloromethane (or another suitable methylating agent)

-

Solvent (optional, e.g., acetonitrile)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate (B1210297) or diethyl ether for washing

-

High vacuum line for drying

Procedure:

-

In a round-bottom flask, combine 1-methylimidazole and the methylating agent. A slight excess of the methylating agent (e.g., 1.1 to 1.3 molar equivalents) is often used.

-

If using a solvent, add it to the flask. The reaction can also be run neat.

-

Stir the mixture at a controlled temperature. For alkyl chlorides, heating (e.g., 80°C) for several hours to days may be required.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

To purify the product, wash the crude ionic liquid with a solvent in which it is immiscible, such as ethyl acetate or diethyl ether, to remove unreacted starting materials.

-

Dry the final product under a high vacuum to remove any residual solvent and moisture.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₉ClN₂ | [3] |

| Molecular Weight | 132.59 g/mol | [3] |

| Yield | Quantitative (for Method 1) | [2] |

| ¹H-NMR (DMSO-d₆) | δ = 9.46 (s, 1H), 7.87 (s, 2H), 3.87 (m, 6H) | [2] |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

1-Methylimidazolium chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 1-Methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an ionic liquid with a range of applications in research and industry. As with any chemical substance, a thorough understanding of its hazard profile and proper handling procedures is essential to ensure the safety of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and toxicological information. It covers hazard identification, first aid measures, firefighting protocols, accidental release measures, handling and storage, and personal protective equipment. Quantitative data is presented in structured tables for ease of reference, and logical workflows for safety procedures are illustrated with diagrams.

Chemical Identification and Physical Properties

This compound is an organic salt with the chemical formula C₄H₇ClN₂.[1] It is identified by the CAS number 35487-17-3.[2][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClN₂ | [1] |

| Molecular Weight | 118.56 g/mol | [1][2][3] |

| CAS Number | 35487-17-3 | [2][3][4][5] |

| Appearance | Solid | [4] |

| Odor | No characteristic odor | [4] |

| Melting Point | > Room Temperature | [6] |

| Flash Point | Not applicable | |

| Stability | Stable under recommended storage conditions. | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS/CLP classifications are summarized below.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Toxicological Information

Detailed toxicological studies specifically for this compound are not extensively available in the public domain. However, data for structurally similar ionic liquids, such as 1-Butyl-3-methylimidazolium chloride, can provide an indication of the potential hazards.

Table 3: Acute Toxicity Data for Structurally Similar Ionic Liquids

| Substance | Test | Species | Route | Value | Reference |

| 1-Butyl-3-methylimidazolium chloride | LD50 | Rat | Oral | >50 - <300 mg/kg | [7] |

| 1-Butyl-3-methylimidazolium chloride | LD50 | Rat | Dermal | >2000 mg/kg | [8] |

It is important to note that toxicity can vary based on the specific alkyl chain length and counter-ion of the imidazolium (B1220033) salt.[1][9][10]

Key Health Effects:

-

Ingestion: Harmful if swallowed.[1][2][4][5] Ingestion may cause irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract.[8]

First Aid Measures

Immediate medical attention is recommended in case of significant exposure.

Table 4: First Aid Procedures for this compound

| Exposure Route | Procedure |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Source:[4]

Firefighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures

Personal Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger spills, a respirator may be necessary.

-

Avoid breathing dust or vapors.

-

Ensure adequate ventilation.

-

Evacuate personnel from the immediate area.

Environmental Precautions:

-

Prevent the substance from entering drains or waterways.

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

-

Avoid generating dust.

-

For larger spills, contain the material and collect it for disposal in accordance with local regulations.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of dust.[4]

-

Use in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.[4]

-

Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

-

Keep away from strong oxidizing agents and bases.[4]

-

The substance is hygroscopic.

Exposure Controls and Personal Protective Equipment

Engineering Controls:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

Table 5: Recommended Personal Protective Equipment

| Protection Type | Equipment |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | For routine handling in a well-ventilated area, respiratory protection is not typically required. In case of insufficient ventilation or for spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |

Source:

References

- 1. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. roco.global [roco.global]

- 5. iolitec.de [iolitec.de]

- 6. roco.global [roco.global]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Class of Solvents: The Early History of Imidazolium-Based Ionic Liquids

A comprehensive guide to the foundational synthesis and characterization of the first imidazolium-based ionic liquids, tracing their origins from the pioneering work on chloroaluminates to the development of air- and water-stable derivatives.

This technical guide delves into the seminal research that established imidazolium-based ionic liquids (ILs) as a significant and versatile class of compounds. We will explore the initial synthesis of 1,3-dialkylimidazolium chloroaluminates and the subsequent breakthrough development of air- and water-stable imidazolium (B1220033) salts, which propelled the field forward. This document provides detailed experimental protocols from the original literature, summarizes key physicochemical data, and visualizes the historical development and synthetic pathways.

The Dawn of Imidazolium Ionic Liquids: The Chloroaluminate Era

The journey into imidazolium-based ionic liquids began in the early 1980s with the work of John S. Wilkes and his collaborators. Their research, published in 1982, introduced the first examples of this class of ILs, specifically 1,3-dialkylimidazolium chloroaluminates. These early ionic liquids were notable for their ability to remain liquid at or near room temperature, a significant departure from traditional high-temperature molten salts.

Synthesis of 1,3-Dialkylimidazolium Chloroaluminates

The synthesis of these pioneering ionic liquids was a two-step process. The first step involved the quaternization of an N-alkylimidazole to form the desired 1,3-dialkylimidazolium chloride. This was followed by the reaction of the resulting salt with aluminum chloride (AlCl₃) to form the chloroaluminate ionic liquid.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium (B1214524) Chloride ([EMIM]Cl)

The foundational precursor, 1-ethyl-3-methylimidazolium chloride, was synthesized via a direct alkylation reaction.

-

Reactants: 1-methylimidazole (B24206) and chloroethane (B1197429).

-

Procedure: Equal molar amounts of 1-methylimidazole and chloroethane were combined. The reaction is exothermic and was managed by cooling with an ice bath. Following the initial reaction, the mixture was refluxed with constant stirring for an extended period to ensure complete reaction.

-

Purification: The resulting product was washed with a suitable solvent, such as trichloroethane, to remove any unreacted starting materials and then dried under vacuum.

Experimental Protocol: Formation of the Chloroaluminate Ionic Liquid

The chloroaluminate ionic liquid was then prepared by reacting the purified 1-ethyl-3-methylimidazolium chloride with aluminum chloride.

-

Reactants: 1-Ethyl-3-methylimidazolium chloride and aluminum chloride (AlCl₃).

-

Procedure: The two solid components were mixed in a controlled, inert atmosphere. The reaction is highly exothermic and proceeds spontaneously to form a clear, colorless liquid. The final composition of the ionic liquid, and thus its Lewis acidity, could be controlled by adjusting the molar ratio of [EMIM]Cl to AlCl₃.

Physicochemical Properties of Early Chloroaluminate Ionic Liquids

The properties of these early imidazolium chloroaluminates were found to be highly dependent on the mole fraction of aluminum chloride.

| Property | 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl) | [EMIM]Cl/AlCl₃ (molar fraction AlCl₃ dependent) |

| Melting Point (°C) | 87 | Varies, can be liquid at room temperature |

| Density (g/cm³ at 26°C) | 1.341 | Increases with increasing AlCl₃ molar fraction |

| Viscosity | High | Decreases with increasing AlCl₃ molar fraction |

| Conductivity | - | Increases with increasing AlCl₃ molar fraction |

Note: The properties of the chloroaluminate ionic liquids are highly tunable based on the AlCl₃ content.

A Paradigm Shift: The Advent of Air- and Water-Stable Imidazolium Ionic Liquids

A significant limitation of the early chloroaluminate-based ionic liquids was their extreme sensitivity to moisture, which hydrolyzed the chloroaluminate anion. This necessitated handling in a strictly inert atmosphere, limiting their broader application. A major breakthrough occurred in 1992 when Wilkes and Zaworotko reported the synthesis of air- and water-stable ionic liquids based on the 1-ethyl-3-methylimidazolium cation with anions such as tetrafluoroborate (B81430) ([BF₄]⁻) and acetate (B1210297) ([OAc]⁻).[1][2] This development dramatically expanded the accessibility and utility of ionic liquids.

Synthesis of Air- and Water-Stable Imidazolium Ionic Liquids

The synthesis of these stable ionic liquids also began with the preparation of the imidazolium halide salt, followed by an anion exchange reaction.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) and Acetate ([EMIM][OAc])

-

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide: This step is identical to the quaternization reaction described in section 1.1. Typically, the chloride or bromide salt is prepared.

-

Step 2: Anion Exchange:

-

For [EMIM][BF₄]: The 1-ethyl-3-methylimidazolium halide was reacted with a tetrafluoroborate salt (e.g., AgBF₄ or HBF₄). In the case of AgBF₄, the reaction precipitates the silver halide, which can be removed by filtration.

-

For [EMIM][OAc]: The 1-ethyl-3-methylimidazolium halide was reacted with a metal acetate salt (e.g., silver acetate). The resulting silver halide precipitate was removed by filtration.

-

The final ionic liquids were then purified and dried to remove any residual solvents or water.

Physicochemical Properties of Early Air- and Water-Stable Imidazolium Ionic Liquids

These new ionic liquids exhibited distinct properties compared to their chloroaluminate predecessors.

| Ionic Liquid | Abbreviation | Melting Point (°C) |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | [EMIM][BF₄] | 15 |

| 1-Ethyl-3-methylimidazolium acetate | [EMIM][OAc] | Liquid at ambient |

| 1-Ethyl-3-methylimidazolium nitrate | [EMIM][NO₃] | 38 |

| 1-Ethyl-3-methylimidazolium nitrite | [EMIM][NO₂] | 55 |

| bis(1-Ethyl-3-methylimidazolium) sulfate | [EMIM]₂[SO₄] | 70 |

Data sourced from the 1992 publication by Wilkes and Zaworotko.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic steps in the early development of imidazolium-based ionic liquids.

Caption: Synthetic pathways to early imidazolium ionic liquids.

Conclusion

The early history of imidazolium-based ionic liquids is marked by two pivotal moments: the initial synthesis of chloroaluminate melts by Wilkes and his team in 1982, and the subsequent development of air- and water-stable analogues by Wilkes and Zaworotko in 1992. These foundational discoveries not only established a new class of solvents but also paved the way for the vast and diverse field of ionic liquid research that exists today. The ability to tune the properties of these materials by simple synthetic modifications has been a key driver of their adoption in a wide range of applications, from electrochemistry to catalysis and materials science. This guide provides a core understanding of the fundamental synthesis and properties that underpin this important class of chemical compounds.

References

- 1. Wilkes, J.S. and Zaworotko, M.J. (1992) Air and Water Stable 1-Ethyl-3-Methylimidazolium Based Ionic Liquids. Journal of the Chemical Society, Chemical Communications, No. 13, 965-967. - References - Scientific Research Publishing [scirp.org]

- 2. Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

1-Methylimidazolium Chloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of 1-Methylimidazolium Chloride.

This technical guide provides a comprehensive overview of this compound, an ionic liquid of significant interest in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and key applications, with a focus on its role in cellulose (B213188) processing and as a precursor for other functionalized ionic liquids.

Core Properties of this compound

This compound, with the chemical formula C₄H₇ClN₂, is a salt that is liquid at or near room temperature, classifying it as an ionic liquid. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it a versatile compound in various chemical processes.

| Property | Value | Citation(s) |

| CAS Number | 35487-17-3 | [1] |

| Molecular Weight | 118.56 g/mol | [1] |

| Synonyms | 1-Methylimidazole (B24206) hydrochloride, MIM Cl | [2] |

| Appearance | Beige to light brown powder or solid | [2] |

| Purity | Typically ≥95% | [2] |

| Molecular Formula | C₄H₆N₂·HCl | [2] |

Synthesis of this compound: Experimental Protocol

The primary method for synthesizing this compound is through the alkylation of 1-methylimidazole. This process follows a bimolecular nucleophilic substitution (Sₙ2) pathway. The following protocol is a generalized procedure based on common laboratory practices for the synthesis of 1-alkyl-3-methylimidazolium halides.

Materials and Equipment:

-

1-methylimidazole

-

Chloromethane (B1201357) (or a suitable chlorinating agent)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

-

Washing solvents (e.g., ethyl acetate (B1210297), diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methylimidazole in an anhydrous solvent under an inert atmosphere.

-

Alkylation: Introduce the chlorinating agent to the stirred solution. The reaction with gaseous chloromethane requires a pressure vessel, while other liquid chlorinating agents can be added dropwise. The reaction is typically exothermic and may require initial cooling.

-

Reaction Conditions: The reaction mixture is then stirred at a controlled temperature. For less reactive chlorides, heating may be necessary for several hours to days to ensure the completion of the reaction.[3]

-

Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

Isolation and Purification: Upon completion, the product, which is often a viscous liquid or a solid, is isolated. The crude product is washed with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.[3]

-

Drying: The purified this compound is then dried under vacuum to remove any residual solvent.

Applications in Cellulose Processing

Imidazolium-based ionic liquids are effective solvents for cellulose, a biopolymer notoriously difficult to dissolve in common solvents.[4][5] this compound and its derivatives can disrupt the extensive hydrogen-bonding network in cellulose, enabling its dissolution and subsequent regeneration or chemical modification.[6]

Experimental Protocol for Cellulose Dissolution:

-

Drying: Dry the cellulose and this compound under vacuum to remove moisture, which can interfere with the dissolution process.

-

Mixing: In a suitable vessel, mix the dried cellulose with this compound.

-

Heating: Heat the mixture with stirring. The temperature required for dissolution can vary but is often in the range of 80-120°C.[7]

-

Dissolution: Continue heating and stirring until the cellulose is fully dissolved, resulting in a viscous solution.

-

Regeneration: The dissolved cellulose can be regenerated by adding a non-solvent such as water, ethanol, or acetone. This causes the cellulose to precipitate out of the ionic liquid solution. The regenerated cellulose can then be collected, washed, and dried.[5]

Toxicity and Safety Considerations

While ionic liquids are often touted as "green solvents" due to their low vapor pressure, their toxicity should not be overlooked. Studies on related imidazolium-based ionic liquids have shown that their toxicity can be influenced by the length of the alkyl chain on the cation and the nature of the anion.[8][9]

Hazard Information for this compound:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation.[1]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Role in Drug Development and Other Applications

While the primary applications of this compound are in materials science and as a solvent, its derivatives have been explored in the context of drug delivery. The ability of ionic liquids to dissolve a wide range of active pharmaceutical ingredients (APIs) and their tunable properties make them of interest for developing novel drug formulations.[10] However, the direct application of this compound in drug development is not as prevalent as its longer-chain alkyl derivatives.

Other notable applications include:

-

Catalysis: It can act as both a solvent and a catalyst in certain chemical reactions, such as the dehydration of fructose (B13574) to 5-hydroxymethylfurfural.[2]

-

Electrochemistry: Imidazolium-based ionic liquids are used as electrolytes in batteries and other electrochemical devices.[11]

-

Green Chemistry: It serves as a recyclable and non-volatile alternative to traditional organic solvents in various chemical processes.[11]

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into specific applications and experimental conditions is encouraged for more specialized uses.

References

- 1. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% - 35487-17-3 - Manufacturers & Suppliers in India [ottokemi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Cellulose Nanocrystals by Synergistic Action of Ionic Liquid and Recyclable Solid Acid under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

Solubility of 1-Methylimidazolium Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-methylimidazolium (B8483265) chloride ([C1mim][Cl]), a prominent ionic liquid, in various organic solvents. Due to its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, [C1mim][Cl] is a subject of significant interest in diverse fields such as organic synthesis, catalysis, and drug delivery. This document compiles available quantitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for such investigations. The information herein is intended to be a valuable resource for researchers and professionals working with ionic liquids.

Introduction to 1-Methylimidazolium Chloride

This compound, with the chemical formula C4H7ClN2, is an organic salt consisting of a 1-methylimidazolium cation and a chloride anion. It is one of the simplest and most studied imidazolium-based ionic liquids. Its physicochemical properties, such as a relatively high melting point and its behavior in aqueous solutions and vapor pressure, have been a subject of academic and industrial research.[1] The structure of the 1-methylimidazolium cation is depicted in Figure 1.

The synthesis of 1-alkyl-3-methylimidazolium chlorides, including the methyl derivative, typically involves the quaternization of 1-methylimidazole (B24206) with the corresponding chloroalkane. For this compound, this would involve the reaction of 1-methylimidazole with chloromethane. However, due to the gaseous nature of chloromethane, alternative synthetic routes are often employed in laboratory settings.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a solvent and for designing experimental procedures.

Table 1. Physicochemical Properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C4H7ClN2 | [1][2] |

| Molecular Weight | 118.57 g/mol | [1][2] |

| CAS Number | 35487-17-3 | [2] |

| Appearance | Beige to light brown powder or crystals | [3] |

| Melting Point | > Room Temperature | [1] |

Solubility of this compound in Organic Solvents

The solubility of ionic liquids is a critical parameter for their application as solvents in chemical reactions, separations, and formulations. The principle of "like dissolves like" is a useful starting point for predicting solubility.[4] this compound, being an ionic compound, is generally more soluble in polar solvents. The solubility is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the temperature.

A study on the vapor-liquid equilibrium of water, methanol, and ethanol (B145695) in the presence of this compound indicates that this ionic liquid is miscible with these polar protic solvents. The study suggests that [C1mim][Cl] has a strong affinity for these solvents, which reduces their vapor pressure. This high affinity is indicative of good solubility.

Table 2. Solubility of this compound in Various Solvents.

| Solvent | Type | Solubility Data | Notes |

| Water | Polar Protic | Soluble/Miscible | [C1mim][Cl] has a strong affinity for water. |

| Methanol | Polar Protic | Soluble/Miscible | Miscibility is inferred from vapor-liquid equilibrium studies. |

| Ethanol | Polar Protic | Soluble/Miscible | Miscibility is inferred from vapor-liquid equilibrium studies. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Imidazolium-based ionic liquids are generally soluble in acetonitrile. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Imidazolium-based ionic liquids typically show good solubility in DMSO. |

| Acetone | Polar Aprotic | Likely Soluble | Miscibility has been observed for other short-chain imidazolium (B1220033) acetates. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Sparingly Soluble to Insoluble | THF is less polar than the other solvents listed. |

Note: "Likely Soluble" is an estimation based on the general behavior of similar ionic liquids and the polarity of the solvent. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of an ionic liquid in an organic solvent is a fundamental experimental procedure. Several methods can be employed, with the choice depending on the specific system and available equipment. The most common methods include the dynamic (or synthetic) method, the static (or analytical) method, and gravimetric methods.

Dynamic (Synthetic) Method

The dynamic method is a widely used technique for determining the solid-liquid equilibrium of ionic liquids.[5] It involves preparing mixtures of the ionic liquid and the solvent at various known compositions and then determining the temperature at which the last solid crystals disappear upon heating (the clear point) or the first crystals appear upon cooling (the cloud point).

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh known masses of this compound and the desired organic solvent into a sealed, temperature-controlled glass vessel equipped with a magnetic stirrer.

-

Prepare a series of samples with varying mole fractions of the ionic liquid.

-

-

Heating and Cooling Cycles:

-

Slowly heat the mixture while stirring continuously. The heating rate should be slow enough to ensure thermal equilibrium (e.g., 0.5 K/min).

-

Visually observe the sample, preferably with the aid of a light source and a magnifying lens, to determine the temperature at which the last crystal of the ionic liquid dissolves. This is the clear point temperature.

-

After the sample becomes a homogeneous liquid, slowly cool the solution while stirring.

-

Observe the temperature at which the first crystals appear. This is the cloud point temperature.

-

Repeat the heating and cooling cycles several times for each sample to ensure reproducibility. The average of the clear and cloud point temperatures is taken as the solubility temperature for that specific composition.

-

-

Data Analysis:

-

Plot the solubility temperature as a function of the mole fraction of this compound. This plot represents the solid-liquid equilibrium phase diagram.

-

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility. It involves preparing a saturated solution, separating the liquid phase from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A thermostatically controlled shaker or a stirred vessel in a water bath is ideal.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. Filtration through a syringe filter can also be used.

-

-

Solute Quantification:

-

Weigh the collected saturated solution.

-

Evaporate the solvent from the solution under vacuum or in an oven at a temperature below the decomposition temperature of the ionic liquid until a constant weight of the dried ionic liquid is obtained.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of grams of solute per 100 grams of solvent or as a mole fraction.

-

Logical Workflow for Solubility Studies

A systematic approach is crucial for obtaining reliable and comprehensive solubility data. The following workflow, illustrated in the Graphviz diagram below, outlines the key steps in a typical solubility study for an ionic liquid like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While it is evident that [C1mim][Cl] is highly soluble in polar protic solvents like water and lower alcohols, there is a clear need for more extensive quantitative data across a broader range of organic solvents. The detailed experimental protocols provided for the dynamic and gravimetric methods offer a practical starting point for researchers to generate such valuable data. The logical workflow presented can guide the systematic investigation of the solubility of this and other ionic liquids, contributing to a deeper understanding of their properties and facilitating their application in various scientific and industrial domains.

References

Thermal Stability of 1-Methylimidazolium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Methylimidazolium (B8483265) chloride ([C1mim]Cl), an ionic liquid of significant interest in various scientific and industrial applications, including drug development. Due to the limited availability of direct experimental data for 1-Methylimidazolium chloride, this guide synthesizes information from closely related 1-alkyl-3-methylimidazolium chloride compounds to provide a robust understanding of its expected thermal behavior, decomposition pathways, and the experimental methodologies used for its characterization.

Introduction to this compound and its Thermal Stability

This compound is a salt that is liquid at or near room temperature, possessing unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make it a promising candidate as a "green solvent" and a versatile medium for chemical reactions and material processing. Understanding the thermal stability of [C1mim]Cl is paramount for its safe and effective implementation in applications that involve elevated temperatures, such as in chemical synthesis, catalysis, and the formulation of thermally stable drug delivery systems.

The thermal stability of imidazolium-based ionic liquids is primarily dictated by the nature of the anion and the substituents on the imidazolium (B1220033) cation. For 1-alkyl-3-methylimidazolium chlorides, the decomposition is known to be influenced by the length of the alkyl chain.

Quantitative Thermal Stability Data

While specific thermogravimetric analysis (TGA) data for this compound is not extensively reported in the literature, data from its longer-chain analogues, such as 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), provides valuable insights. The general trend observed is that thermal stability tends to decrease with increasing alkyl chain length.[1] This suggests that this compound is likely to exhibit a higher decomposition temperature compared to its more commonly studied counterparts.

The following table summarizes the thermal decomposition data for 1-butyl-3-methylimidazolium chloride, which can be used as a conservative estimate for the thermal stability of this compound.

| Compound | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Experimental Conditions | Reference |

| 1-Butyl-3-methylimidazolium chloride ([BMIm]Cl) | ~246 | Not Specified | 10 K/min heating rate under nitrogen atmosphere | [2][3] |

| 1-Butyl-3-methylimidazolium chloride ([BMIm]Cl) | ~257 | Not Specified | 5 °C/min heating rate under argon atmosphere | [2] |

Note: The onset decomposition temperature (Tonset) is the temperature at which the substance starts to decompose. The peak decomposition temperature (Tpeak) is the temperature at which the rate of decomposition is at its maximum.

Experimental Protocols

The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA). Below are detailed methodologies for conducting TGA and for the synthesis of 1-alkyl-3-methylimidazolium chlorides.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a generalized procedure based on common practices for analyzing the thermal stability of ionic liquids.[4][5]

Objective: To determine the onset and peak decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Microbalance

Procedure:

-

Sample Preparation: Prior to analysis, the ionic liquid sample should be dried under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove any absorbed water, which could interfere with the TGA measurement.[5]

-

Instrument Setup:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Set the purge gas flow rate (e.g., 20-100 mL/min).[6]

-

-

Measurement:

-

Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.[7]

-

Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[1]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset) as the intersection of the baseline tangent with the tangent of the decomposition curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak), which correspond to the points of maximum rate of mass loss.

-

Figure 1: Workflow for Thermogravimetric Analysis (TGA).

Synthesis of 1-Alkyl-3-methylimidazolium Chloride

This is a general procedure for the synthesis of 1-alkyl-3-methylimidazolium chlorides. For this compound, methyl chloride would be used as the alkylating agent.

Materials:

-

Alkyl chloride (e.g., chloromethane (B1201357) for [C1mim]Cl)

-

Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess of the alkyl chloride to the stirred solution.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for a specified period (typically 24-48 hours). The reaction progress can be monitored by techniques such as NMR or TLC.

-

After cooling, the ionic liquid will often separate as a second liquid phase or precipitate as a solid.

-

Isolate the product by decantation or filtration.

-

Wash the crude product with a non-polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to remove unreacted starting materials.

-

Dry the purified ionic liquid under vacuum to remove any residual solvent.

Figure 2: General Synthesis Workflow for 1-Alkyl-3-methylimidazolium Chloride.

Thermal Decomposition Mechanism and Products

The thermal decomposition of 1-alkyl-3-methylimidazolium chlorides is believed to proceed primarily through a nucleophilic substitution (SN2) reaction.[1] The chloride anion acts as a nucleophile, attacking the alkyl groups on the imidazolium cation.

For this compound, the expected decomposition pathway would involve the chloride anion attacking the methyl group, leading to the formation of methyl chloride and 1-methylimidazole.

Decomposition Products: Based on studies of related compounds, the primary volatile decomposition products of this compound are expected to be:

-

Methyl chloride (CH3Cl)

-

1-Methylimidazole

At higher temperatures, further degradation of the imidazole (B134444) ring can occur, leading to the formation of smaller fragments.[2]

Figure 3: Proposed SN2 Decomposition Pathway for this compound.

Conclusion

This compound is an important ionic liquid with potential applications in various fields. While direct experimental data on its thermal stability is limited, by examining the trends within the 1-alkyl-3-methylimidazolium chloride series, it is anticipated to be a thermally robust compound. The primary decomposition pathway is expected to be an SN2 reaction, yielding methyl chloride and 1-methylimidazole. For applications requiring high thermal stress, it is crucial to perform experimental validation of its thermal stability using techniques such as Thermogravimetric Analysis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this promising ionic liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Halometallate ionic liquids: thermal properties, decomposition pathways, and life cycle considerations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01983C [pubs.rsc.org]

- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning catalysis, synthesis, and materials science. Among them, 1-methylimidazolium (B8483265) chloride ([MIM]Cl) serves as a fundamental building block for a wide range of more complex ionic liquids. Understanding its solid-state structure is paramount for predicting and tuning the physicochemical properties of these materials. This technical guide provides an in-depth analysis of the crystal structure of 1-methylimidazolium chloride, detailing the experimental protocols for its characterization and presenting key structural data. While a complete, publicly available crystal structure determination for this compound is not readily found in the literature, this guide will utilize data from the closely related and well-studied analogue, 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), to illustrate the core structural features and analytical methodologies.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the target compound, followed by X-ray diffraction analysis.

Synthesis of 1-Alkyl-3-Methylimidazolium Chloride

A general and widely used method for the synthesis of 1-alkyl-3-methylimidazolium chlorides involves the quaternization of 1-methylimidazole (B24206).

Materials:

-

1-methylimidazole (distilled prior to use)

-

Alkyl chloride (e.g., chloromethane (B1201357) or chloroethane)

-

Solvent (e.g., ethanol, toluene, or acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in the chosen solvent.

-

Slowly add a stoichiometric equivalent of the alkyl chloride to the solution. For the synthesis of this compound, this would be chloromethane, which is a gas at room temperature and would require appropriate handling in a pressure vessel or by bubbling through the solution. For the analogue 1-ethyl-3-methylimidazolium chloride, chloroethane (B1197429) is used.[1]

-

The reaction mixture is then heated to a temperature between 35°C and 70°C and stirred for a period ranging from several hours to a few days.[2][3]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude ionic liquid.

Purification:

The crude product is often a colored oil or solid. Purification is crucial to obtain high-quality crystals.

-

The crude product can be washed multiple times with a solvent in which the ionic liquid is insoluble, such as ethyl acetate (B1210297) or diethyl ether, to remove unreacted starting materials and non-ionic impurities.

-

For colored impurities, the ionic liquid can be dissolved in a suitable solvent (e.g., deionized water or acetonitrile) and treated with activated charcoal.[2] The mixture is heated and then filtered to remove the charcoal.

-

The solvent is then removed from the purified solution using a rotary evaporator or by lyophilization (freeze-drying) to obtain the pure ionic liquid.[2]

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step.

Method: Slow Evaporation

-

Prepare a saturated solution of the purified 1-alkyl-3-methylimidazolium chloride in a suitable solvent. Acetonitrile is a commonly used solvent for this purpose.

-

Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and single crystals may begin to form.

Method: Cooling Crystallization

-

Prepare a nearly saturated solution of the ionic liquid in a suitable solvent at an elevated temperature.

-

Slowly cool the solution. The decrease in solubility at lower temperatures will induce crystallization. The rate of cooling should be carefully controlled to promote the growth of a few large single crystals rather than many small ones.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Setup:

A typical single-crystal X-ray diffractometer consists of:

-

X-ray Source: Commonly a sealed X-ray tube with a copper (Cu) or molybdenum (Mo) target that generates X-rays.

-

Goniometer: A device that holds and rotates the crystal in various orientations.

-

Detector: A sensitive detector (e.g., a CCD or CMOS detector) that measures the intensity and position of the diffracted X-rays.

-

Cryosystem: Often, data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on the goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, a series of diffraction patterns are collected by the detector.

-

The collected data are then processed to determine the unit cell parameters and the symmetry of the crystal (space group).

-

The positions of the atoms within the unit cell are determined by solving the phase problem, often using direct methods or Patterson methods.

-

The initial structural model is then refined against the experimental data to obtain the final, precise crystal structure.

Data Presentation: Crystal Structure of 1-Ethyl-3-Methylimidazolium Chloride (Analogue)

As a representative example, the following tables summarize the crystallographic data for 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), which is expected to exhibit similar structural motifs to this compound.

| Parameter | Value |

| Chemical Formula | C₆H₁₁ClN₂ |

| Formula Weight | 146.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.566(10) |

| b (Å) | 12.664(10) |

| c (Å) | 15.046(10) |

| α (°) | 90 |

| β (°) | 108.99(3) |

| γ (°) | 90 |

| Volume (ų) | 2804(4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Note: This data is for Tris(1-ethyl-3-methylimidazolium) hexachlorolanthanate, as a complete CIF file for pure [EMIM]Cl was not readily available. The unit cell parameters will differ for the pure salt, but the general methodology and type of data are illustrative.[4] |

| Interaction | Description |

| Hydrogen Bonding | A detailed investigation of hydrogen bonding in [EMIM]Cl using molecular dynamics has shown the importance of hydrogen bonds between the chloride anion and the protons on the imidazolium (B1220033) ring, as well as with the protons of the ethyl group.[5][6] The C2-H proton (between the two nitrogen atoms) is the most acidic and forms the strongest hydrogen bonds. |

| Cation-Anion Interactions | The chloride anion is typically found to be located in the plane of the imidazolium ring, interacting with multiple hydrogen atoms. "Top" conformations where the chloride anion resides above the plane of the ring are also possible.[5] |

| Packing | In the solid state, imidazolium-based salts often exhibit layered structures with alternating regions of cations and anions. These layers are held together by a network of hydrogen bonds and electrostatic interactions. |

Mandatory Visualizations

The following diagrams illustrate the key concepts in the crystal structure analysis of this compound.

Caption: Experimental workflow for crystal structure analysis.

Caption: Key hydrogen bonding interactions in [MIM]Cl.

Conclusion

The crystal structure of this compound, and its analogues like [EMIM]Cl, is characterized by a complex network of hydrogen bonds and electrostatic interactions that dictate its solid-state properties. This guide has outlined the essential experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis required to elucidate such structures. The provided data for the representative analogue, 1-ethyl-3-methylimidazolium chloride, highlights the key structural features, including the prominent role of hydrogen bonding in the crystal packing. A thorough understanding of these fundamental structural principles is indispensable for the rational design and application of novel ionic liquids in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Ethyl-3-methylimidazolium chloride | 65039-09-0 [chemicalbook.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen bonding in 1-butyl- and 1-ethyl-3-methylimidazolium chloride ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for 1-Methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazolium (B8483265) chloride ([MIM]Cl) is a foundational ionic liquid, a class of compounds with low melting points, negligible vapor pressure, and high thermal and chemical stability. These properties make them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in batteries, and as matrices for drug delivery. Understanding the molecular-level properties of [MIM]Cl is crucial for optimizing its performance in these applications. Quantum chemical calculations provide a powerful tool for elucidating the geometric, electronic, and vibrational characteristics of this ionic liquid. This guide details the computational methodologies and key findings from theoretical studies of 1-methylimidazolium chloride.

Theoretical Background and Computational Methodology

The study of ionic liquids like this compound at the quantum mechanical level is predominantly carried out using Density Functional Theory (DFT). DFT has been shown to provide a reliable description of the geometric and electronic structures of hydrogen-bonded systems, which are characteristic of the interactions between the imidazolium (B1220033) cation and the chloride anion, at a lower computational cost than higher-level ab initio methods like Møller-Plesset perturbation theory (MP2).

Level of Theory and Basis Sets

A popular and effective functional for these calculations is Becke's 3-parameter Lee-Yang-Parr (B3LYP) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT.

The choice of basis set is also critical for obtaining accurate results. To adequately describe the diffuse nature of the electron density in anions and the interactions in hydrogen bonds, basis sets incorporating diffuse and polarization functions are essential. Commonly employed basis sets for imidazolium-based ionic liquids include:

-

6-31G *: A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms.

-

6-31++G(d,p) : This basis set adds diffuse functions to both heavy atoms and hydrogen atoms (++) and polarization functions to both heavy atoms (d) and hydrogen atoms (p).[1] This level of theory is well-suited for calculating optimized geometries and vibrational frequencies.[1]

-

6-311++G *: A triple-zeta basis set that provides more flexibility for describing the valence electrons, often used for more accurate energy calculations.[2]

Computational Protocol

The general workflow for the quantum chemical calculation of this compound is as follows:

-

Geometry Optimization: The initial step involves finding the minimum energy structure of the 1-methylimidazolium cation, the chloride anion, and, most importantly, the [MIM]Cl ion pair. This is achieved by calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is reached. A vibrational analysis is then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).[3]

-

Vibrational Frequency Analysis: Once the geometry is optimized, the vibrational frequencies are calculated. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.[4] The calculations also provide the potential energy distribution (PED), which allows for the assignment of specific vibrational modes to the calculated frequencies.[4]

-

Electronic Property Analysis: Key electronic properties are then calculated from the optimized geometry. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of the molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the bonding and non-bonding interactions within the molecule.

-

Quantitative Data

The following tables summarize key quantitative data obtained from quantum chemical calculations of this compound and related imidazolium-based ionic liquids. It is important to note that the exact values can vary depending on the specific level of theory and basis set used.

Table 1: Optimized Geometrical Parameters

Data for 1-butyl-3-methylimidazolium chloride is often used as a proxy due to the extensive research on this closely related ionic liquid. The core imidazolium ring structure is very similar.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) | Experimental (X-ray) |

| Bond Lengths (Å) | N1-C2 | 1.335 | 1.328 |

| C2-N3 | 1.332 | 1.325 | |

| N3-C4 | 1.391 | 1.383 | |

| C4-C5 | 1.362 | 1.355 | |

| C5-N1 | 1.389 | 1.381 | |

| Bond Angles (°) | N1-C2-N3 | 108.8 | 108.9 |

| C2-N3-C4 | 108.5 | 108.4 | |

| N3-C4-C5 | 107.1 | 107.2 | |

| C4-C5-N1 | 107.0 | 107.1 | |

| C5-N1-C2 | 108.6 | 108.4 |

Source: Adapted from structural data for 1-butyl-3-methylimidazolium chloride.[3]

Table 2: Calculated Vibrational Frequencies

Vibrational frequencies are often scaled by an empirical factor to better match experimental results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (ring) | 3150 - 3250 | 3100 - 3200 | Stretching of C-H bonds on the imidazolium ring |

| C-H stretch (methyl) | 2950 - 3050 | 2900 - 3000 | Stretching of C-H bonds of the methyl group |

| Ring deformation | 1500 - 1600 | 1550 - 1650 | In-plane and out-of-plane bending of the imidazolium ring |

| C-N stretch | 1150 - 1250 | 1100 - 1200 | Stretching of the C-N bonds in the ring |

Source: Representative data compiled from studies on imidazolium-based ionic liquids.[4][6]

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Energies

| Parameter | Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Source: Typical values for imidazolium-based ionic liquids calculated using DFT.[5][7] The HOMO is typically localized on the chloride anion, while the LUMO is localized on the imidazolium ring.[8]

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on this compound.

Caption: Computational workflow for this compound.

Key Molecular Interactions

The interaction between the 1-methylimidazolium cation and the chloride anion is primarily electrostatic, with significant hydrogen bonding contributions.

Caption: Key interactions in [MIM]Cl.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide invaluable insights into the fundamental properties of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers and scientists working with this important ionic liquid. A thorough understanding of its molecular structure, vibrational modes, and electronic characteristics is paramount for the rational design of new materials and processes in fields ranging from chemical synthesis to drug development. The interplay between computational predictions and experimental validation will continue to drive innovation in the application of ionic liquids.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: a density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Methylimidazolium Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methylimidazolium chloride ([HMIM]Cl) and its derivatives as versatile catalysts and solvents in various organic synthesis protocols. The unique properties of these ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvency, offer significant advantages in a range of chemical transformations.

Synthesis of 1-Alkyl-3-methylimidazolium Chloride

The synthesis of 1-alkyl-3-methylimidazolium chlorides is a straightforward quaternization reaction. The following protocol is a general method applicable for the synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and can be adapted for other 1-alkyl-3-methylimidazolium chlorides by selecting the appropriate alkyl halide.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride

Materials:

-

1-Methylimidazole (B24206) (distilled prior to use)

-

Toluene (B28343) (distilled from a suitable drying agent)

-

Ethyl acetate (B1210297)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol).[1]

-

Heat the solution to reflux at approximately 110°C for 24 hours.[1]

-

After reflux, cool the reaction mixture and place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.[1]

-

Decant the toluene, and wash the resulting viscous oil or semi-solid with ethyl acetate to remove unreacted starting materials.

-

The crude product can be recrystallized from acetonitrile and then further purified by repeated recrystallization from ethyl acetate to yield a white crystalline solid.[1]

Applications in Catalysis